2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C16H15ClN4 This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, methyl, and hydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile typically involves the condensation of 2-chloro-4-methyl-6-hydrazinylpyridine-3-carbonitrile with 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methyl-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of the hydrazinyl group.
2-chloro-4-methyl-6-hydrazinylpyridine-3-carbonitrile: Precursor in the synthesis of the target compound.
Uniqueness
2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15ClN4 |
---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-[methyl-[(E)-(4-methylphenyl)methylideneamino]amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15ClN4/c1-11-4-6-13(7-5-11)10-19-21(3)15-8-12(2)14(9-18)16(17)20-15/h4-8,10H,1-3H3/b19-10+ |
InChI Key |
KRRPLZLEMQRERS-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N(C)C2=NC(=C(C(=C2)C)C#N)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN(C)C2=NC(=C(C(=C2)C)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.